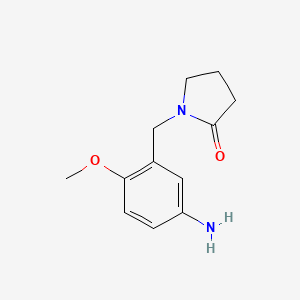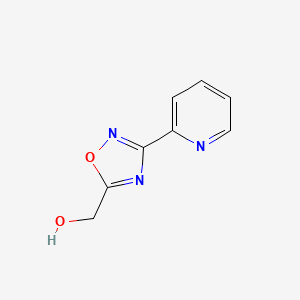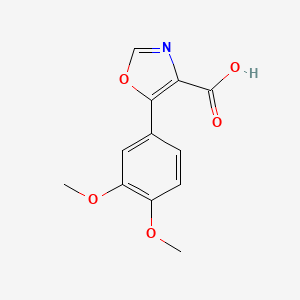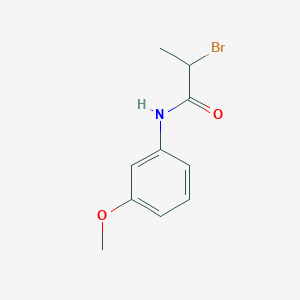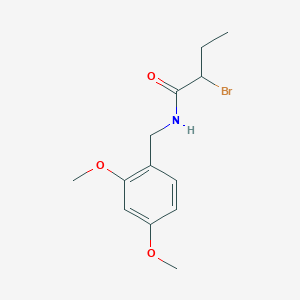
2-bromo-N-(2,4-dimethoxybenzyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,4-dimethoxybenzyl)butanamide is a biochemical compound used for proteomics research . It has a molecular formula of C13H18BrNO3 and a molecular weight of 316.2 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2,4-dimethoxybenzyl)butanamide can be represented by the SMILES stringO=C(C(CC)Br)NC(C(OC)=C1)=CC=C1OC . This indicates that the compound contains a bromo group attached to a butanamide group, which is further connected to a 2,4-dimethoxybenzyl group . Physical And Chemical Properties Analysis
2-bromo-N-(2,4-dimethoxybenzyl)butanamide is a solid compound . Its molecular weight is 316.2 , and its molecular formula is C13H18BrNO3 .Applications De Recherche Scientifique
Synthetic Chemistry and Analytical Techniques
Studies have developed high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying N-benzyl phenethylamines derivatives in biological specimens, showcasing applications in toxicology and forensic science (Poklis et al., 2014). Additionally, research into the GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines reveals the synthetic pathways and structural analysis capabilities for novel psychoactive substances (Abiedalla et al., 2021).
Pharmacological Applications
Research on the metabolic pathways of psychoactive designer drugs like 2C-B in various species, including humans, offers insights into drug metabolism, potentially guiding the development of therapeutic agents or understanding toxicological profiles (Carmo et al., 2005). Similarly, synthetic bromophenols and their methoxy derivatives have been investigated for their protein tyrosine phosphatase 1B (PTP1B) inhibition activities, indicating potential applications in drug discovery for metabolic diseases (Cui et al., 2011).
Material Science and Biochemical Research
The synthesis of novel bromophenols, including natural products and their carbonic anhydrase inhibitory properties, demonstrates applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012). Furthermore, the isolation of glucose 6-phosphate dehydrogenase (G6PD) inhibitors from algae indicates the potential for discovering new biochemical tools or therapeutic agents (Mikami et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-4-11(14)13(16)15-8-9-5-6-10(17-2)7-12(9)18-3/h5-7,11H,4,8H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOZZZIPGGFSTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=C(C=C(C=C1)OC)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234309 |
Source


|
| Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,4-dimethoxybenzyl)butanamide | |
CAS RN |
1119453-09-6 |
Source


|
| Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119453-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[(2,4-dimethoxyphenyl)methyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

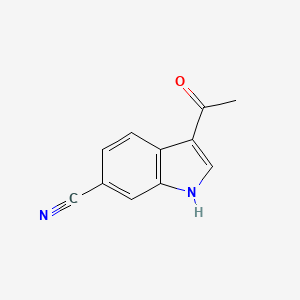
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
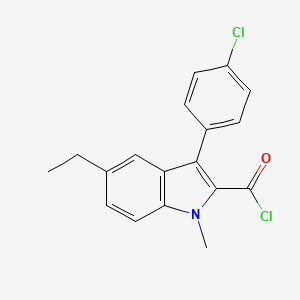
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
